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molecular formula C8H14O6 B8408437 [2-(2-Methoxyethoxy)ethyl]malonic acid CAS No. 196936-06-8

[2-(2-Methoxyethoxy)ethyl]malonic acid

Cat. No. B8408437
M. Wt: 206.19 g/mol
InChI Key: GPEVIQCNFAUEBN-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

Sodium hydroxide (2.00 g, 50.00 mmol) in water (15 mL) was added to a stirred solution of diethyl[2-(2-methoxyethoxy)ethyl]malonate (Step 1) (2.35 g, 8.96 mmol). The reaction was kept at ambient temperature for 10 minutes before MeOH was removed in vacuo. The resulting solution was acidified to pH=1 by the addition of HCl (5 M). Diethyl ether was added and the two phases were separated. The aqueous phase was extracted three times with diethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo to give the title compound as a colourless oil (1.81 g), 1H NMR (300 MHz, CDCl3) δ 7.16 (br s, 2H), 3.58 (m, 7H), 3.40 (s, 3H), 2.23 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6](=[O:20])[CH:7]([CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH3:19])[C:8]([O:10]CC)=[O:9])C.CO>O>[CH3:19][O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][CH:7]([C:8]([OH:10])=[O:9])[C:6]([OH:20])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)CCOCCOC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting solution was acidified to pH=1 by the addition of HCl (5 M)
ADDITION
Type
ADDITION
Details
Diethyl ether was added
CUSTOM
Type
CUSTOM
Details
the two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCOCCC(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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